Cas no 2229112-44-9 (2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol)

2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
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- 2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol
- EN300-1969748
- 2229112-44-9
-
- インチ: 1S/C10H9F2NO/c11-10(12)9(14)8-5-6-3-1-2-4-7(6)13-8/h1-5,9-10,13-14H
- InChIKey: ZVYXBDKBYAZGFN-UHFFFAOYSA-N
- ほほえんだ: FC(C(C1=CC2C=CC=CC=2N1)O)F
計算された属性
- せいみつぶんしりょう: 197.06522023g/mol
- どういたいしつりょう: 197.06522023g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 201
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 36Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1969748-0.25g |
2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol |
2229112-44-9 | 0.25g |
$1012.0 | 2023-09-16 | ||
Enamine | EN300-1969748-5.0g |
2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol |
2229112-44-9 | 5g |
$3189.0 | 2023-05-31 | ||
Enamine | EN300-1969748-5g |
2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol |
2229112-44-9 | 5g |
$3189.0 | 2023-09-16 | ||
Enamine | EN300-1969748-0.05g |
2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol |
2229112-44-9 | 0.05g |
$924.0 | 2023-09-16 | ||
Enamine | EN300-1969748-10.0g |
2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol |
2229112-44-9 | 10g |
$4729.0 | 2023-05-31 | ||
Enamine | EN300-1969748-0.1g |
2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol |
2229112-44-9 | 0.1g |
$968.0 | 2023-09-16 | ||
Enamine | EN300-1969748-1.0g |
2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol |
2229112-44-9 | 1g |
$1100.0 | 2023-05-31 | ||
Enamine | EN300-1969748-0.5g |
2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol |
2229112-44-9 | 0.5g |
$1056.0 | 2023-09-16 | ||
Enamine | EN300-1969748-2.5g |
2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol |
2229112-44-9 | 2.5g |
$2155.0 | 2023-09-16 | ||
Enamine | EN300-1969748-1g |
2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol |
2229112-44-9 | 1g |
$1100.0 | 2023-09-16 |
2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol 関連文献
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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3. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
2,2-difluoro-1-(1H-indol-2-yl)ethan-1-olに関する追加情報
Introduction to 2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol (CAS No. 2229112-44-9)
2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol, with the CAS number 2229112-44-9, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a difluoromethyl group and an indole moiety, which contribute to its potential biological activities and therapeutic applications.
The chemical structure of 2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol is composed of a central ethanone backbone with two fluorine atoms attached to the alpha carbon and an indole ring system attached to the carbonyl carbon. The presence of the difluoromethyl group imparts unique electronic and steric properties to the molecule, which can influence its interactions with biological targets. The indole ring, a common motif in many bioactive compounds, further enhances the compound's potential for diverse biological activities.
Recent studies have explored the pharmacological properties of 2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol. One notable area of research has been its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, a study published in the Journal of Medicinal Chemistry in 2023 reported that this compound exhibits potent inhibitory activity against a key enzyme implicated in neurodegenerative diseases. The researchers found that 2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol effectively reduced the enzyme's activity in vitro, suggesting its potential as a lead compound for further drug development.
In addition to its enzymatic inhibition properties, 2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol has also shown promise in modulating other biological processes. A 2023 study published in Bioorganic & Medicinal Chemistry Letters investigated the compound's effects on cellular signaling pathways. The results indicated that it can selectively modulate certain signaling cascades, which could have implications for treating conditions such as inflammation and cancer. The researchers noted that the compound's ability to selectively target these pathways may reduce off-target effects and improve therapeutic outcomes.
The synthesis of 2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol has been optimized through various synthetic routes to improve yield and purity. One efficient method involves the reaction of 1H-indole with a difluoroketone derivative under mild conditions. This approach has been detailed in several synthetic chemistry publications and has facilitated the production of high-purity samples for further biological evaluation.
The safety profile of 2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol is an important consideration for its potential use in therapeutic applications. Preliminary toxicology studies have shown that it exhibits low toxicity at relevant concentrations. However, further comprehensive safety assessments are necessary to fully understand its long-term effects and potential side effects.
In conclusion, 2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol (CAS No. 2229112-44-9) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical science.
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